4-Chloro-2-nitrophenyl hydrazine hydrochloride
Overview
Description
4-Chloro-2-nitrophenyl hydrazine is a chemical compound with the IUPAC name 1-(4-chloro-2-nitrophenyl)hydrazine . It is typically found in powder form .
Synthesis Analysis
The synthesis of 4-Chloro-2-nitrophenyl hydrazine hydrochloride involves the reaction of 4-nitro-aniline with hydrogen chloride and sodium nitrite in water at 0°C for 1 hour .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-nitrophenyl hydrazine hydrochloride is represented by the InChI code1S/C6H6ClN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2
. The molecular weight is 187.59 . Chemical Reactions Analysis
4-Chloro-2-nitrophenyl hydrazine hydrochloride can undergo various chemical reactions. For instance, it can react with 3-acetonyl-5-cyano-1,2,4-thiadiazole to yield 5-cyano-3-(5-chloro-2-methylindol-3-yl)-1,2,4-thiadiazole and 5-cyano-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-1,2,4-thiadiazole .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-nitrophenyl hydrazine hydrochloride include a molecular weight of 187.59 and an average mass of 179.047 Da . It is typically found in powder form .Scientific Research Applications
- Application : 4-Chloro-2-nitrophenyl hydrazine hydrochloride has been studied as an organic nonlinear optical material. Doped crystals (with Cu, Zn, and Mg) exhibit second-order and third-order NLO effects. These crystals can be used in harmonic turbines, optical computers, telecommunications, and laser lithography .
- Application : The Z-scan approach reveals the nonlinear refractive index, absorption coefficient, and susceptibility of the compound. Understanding these characteristics aids in designing optical devices and sensors .
Nonlinear Optical (NLO) Materials
Third-Order Nonlinear Optical Characteristics
Safety And Hazards
The safety and hazards associated with 4-Chloro-2-nitrophenyl hydrazine hydrochloride include acute toxicity through dermal, inhalation, and oral routes . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(4-chloro-2-nitrophenyl)hydrazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3,9H,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBBZAYPJSLJCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitrophenyl hydrazine hydrochloride |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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